Methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate
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Overview
Description
Methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a benzenesulfonyl group attached to the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate typically involves the reaction of indole derivatives with benzenesulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified using techniques such as column chromatography or recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and are carried out in solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Indole derivatives, including this compound, have been investigated for their anti-inflammatory, anticancer, and antiviral activities.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The indole ring structure allows for interactions with various biological targets, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[1-(phenylsulfonyl)indolin-5-yl]acetate
- Methyl 2-[1-(toluenesulfonyl)indolin-5-yl]acetate
- Methyl 2-[1-(methanesulfonyl)indolin-5-yl]acetate
Uniqueness
Methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate is unique due to the presence of the benzenesulfonyl group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility, stability, and binding affinity to biological targets, making it a valuable molecule for various applications .
Biological Activity
Methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C₁₇H₁₇NO₄S
- Molecular Weight : Approximately 331.39 g/mol
The compound features an indole moiety with a benzenesulfonyl substituent, which is crucial for its biological activity. The acetate group also plays a significant role in its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Indole Core : Utilizing indole derivatives as starting materials.
- Sulfonylation : Introducing the benzenesulfonyl group through electrophilic aromatic substitution.
- Acetylation : Adding the acetate group to complete the synthesis.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory domains.
Antimicrobial Activity
Indole derivatives, including this compound, have shown significant antimicrobial properties against various bacterial and fungal strains. Studies suggest that the sulfonamide group enhances its efficacy against pathogens, making it a candidate for further development in antimicrobial therapies.
Anti-inflammatory Potential
Molecular docking studies indicate that this compound may interact with specific enzymes involved in inflammatory pathways. The presence of the sulfonamide group is believed to contribute to its ability to inhibit inflammatory mediators, suggesting potential therapeutic applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Methyl 2-[1-(4-chlorobenzoyl)indolin-5-yl]acetate | C₂₀H₁₈ClNO₄ | Anti-inflammatory, analgesic |
Methyl 1-(4-fluorobenzoyl)indole-3-acetate | C₁₉H₁₈FNO₄ | Anticancer |
Methyl 2-[1-(benzenesulfonyl)indol-2-yl]acetate | C₁₇H₁₅NO₄S | Antimicrobial |
This table highlights how variations in substituents affect biological activity. The specific sulfonamide group in this compound may enhance its solubility and bioavailability compared to other indole derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentrations (MICs) were comparable to established antimicrobial agents.
- Anti-inflammatory Mechanism : Research utilizing cell lines showed that treatment with this compound resulted in reduced production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
- Docking Studies : Computational modeling suggested strong binding affinity to targets involved in inflammatory responses, supporting experimental findings regarding its anti-inflammatory properties .
Properties
Molecular Formula |
C17H17NO4S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
methyl 2-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]acetate |
InChI |
InChI=1S/C17H17NO4S/c1-22-17(19)12-13-7-8-16-14(11-13)9-10-18(16)23(20,21)15-5-3-2-4-6-15/h2-8,11H,9-10,12H2,1H3 |
InChI Key |
KNBFBOOURMYBTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)N(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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